molecular formula C12H12N2O3 B11803007 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11803007
M. Wt: 232.23 g/mol
InChI Key: TXUXVWVWENZVJW-UHFFFAOYSA-N
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Description

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methoxy group at the 5-position, an o-tolyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of o-tolylhydrazine with ethyl acetoacetate can yield the corresponding pyrazole derivative.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methoxy and o-tolyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds.

Scientific Research Applications

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methoxy and o-tolyl groups can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the carboxylic acid group.

    5-Methoxy-2-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a different substitution pattern.

    1-(o-Tolyl)-3-methyl-5-pyrazolone: Similar structure but lacks the methoxy group.

Uniqueness

5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-methoxy-1-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-8-5-3-4-6-10(8)14-11(17-2)7-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

TXUXVWVWENZVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)OC

Origin of Product

United States

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